molecular formula C8H12ClN3 B1396372 5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride CAS No. 1332529-25-5

5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride

Cat. No.: B1396372
CAS No.: 1332529-25-5
M. Wt: 185.65 g/mol
InChI Key: HWUCUZJXRUDYFO-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C8H12ClN3 and its molecular weight is 185.65 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of carbonic anhydrase isoenzymes, which play a crucial role in maintaining pH balance and ion transport within cells . By inhibiting these enzymes, this compound can alter cellular homeostasis, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. The binding interactions often result in enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular function and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular homeostasis and function, which may be attributed to its interaction with key enzymes and proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications. Studies in animal models have provided valuable insights into the dosage-dependent effects of this compound, highlighting the importance of careful dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of carbonic anhydrase isoenzymes, which are critical for maintaining metabolic homeostasis . By modulating these enzymes, this compound can influence the levels of key metabolites, such as bicarbonate and carbon dioxide, thereby affecting cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound within cells can influence its interaction with enzymes and other biomolecules, thereby affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures, such as the mitochondria or nucleus, can influence its interaction with key biomolecules and its overall biological effects.

Properties

CAS No.

1332529-25-5

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

5-pyrrolidin-2-ylpyrimidine;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c1-2-8(11-3-1)7-4-9-6-10-5-7;/h4-6,8,11H,1-3H2;1H

InChI Key

HWUCUZJXRUDYFO-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CN=CN=C2.Cl.Cl

Canonical SMILES

C1CC(NC1)C2=CN=CN=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 2
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 3
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 4
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 5
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 6
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride

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